In Vitro Binding Affinity: cvxIAA–ccvTIR1 Complex Exhibits BD50 Comparable to IAA–TIR1 Complex
In a pull-down assay using in vitro translated proteins and a biotinylated IAA7 DII peptide, the cvxIAA–ccvTIR1 pair displayed a BD50 of 3.98 ± 0.60 μM, which is 2.9-fold lower (i.e., higher apparent affinity) than the IAA–TIR1 pair (BD50 = 11.54 ± 1.23 μM) [1]. This demonstrates that the engineered orthogonal pair does not sacrifice binding efficacy relative to the native hormone–receptor interaction.
| Evidence Dimension | Binding affinity (BD50) for receptor–co-receptor peptide complex |
|---|---|
| Target Compound Data | BD50 = 3.98 ± 0.60 μM |
| Comparator Or Baseline | IAA (natural auxin): BD50 = 11.54 ± 1.23 μM |
| Quantified Difference | cvxIAA BD50 is 2.9-fold lower (higher apparent affinity) |
| Conditions | In vitro pull-down: in vitro translated TIR1-FLAG/ccvTIR1-FLAG proteins + biotinylated IAA7 DII peptide |
Why This Matters
Confirms that the orthogonal cvxIAA–ccvTIR1 pair achieves a binding efficiency on par with the native IAA–TIR1 system, ensuring that downstream signaling activation is not compromised by reduced ligand–receptor affinity.
- [1] Uchida N, et al. Nat Chem Biol. 2018; Fig. 2b, c; BD50 values reported in text: cvxIAA 3.98±0.60 μM vs IAA 11.54±1.23 μM. View Source
